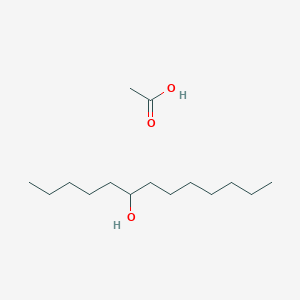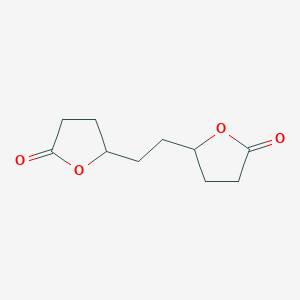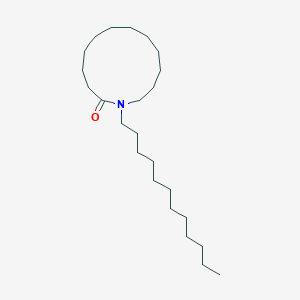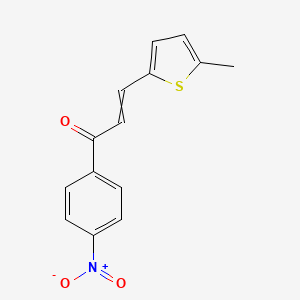
Acetic acid;tridecan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;tridecan-6-ol is a compound that combines the properties of acetic acid and tridecan-6-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the food industry as vinegar and in various chemical processes. Tridecan-6-ol is a long-chain alcohol with the chemical formula C₁₃H₂₈O, known for its use in organic synthesis and as an intermediate in the production of other chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tridecan-6-ol can be achieved through esterification, where acetic acid reacts with tridecan-6-ol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
CH3COOH+C13H28O→CH3COO-C13H27+H2O
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate.
化学反応の分析
Types of Reactions
Acetic acid;tridecan-6-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in tridecan-6-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Tridecan-6-one or tridecanoic acid.
Reduction: Tridecan-6-ol and acetic acid.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Acetic acid;tridecan-6-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of acetic acid;tridecan-6-ol involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing acetic acid and tridecan-6-ol. Acetic acid can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. Tridecan-6-ol can interact with lipid membranes, altering their fluidity and permeability.
類似化合物との比較
Similar Compounds
Acetic acid;hexadecan-1-ol: Similar ester with a longer carbon chain alcohol.
Acetic acid;octadecan-1-ol: Another ester with an even longer carbon chain alcohol.
Acetic acid;dodecan-1-ol: Ester with a slightly shorter carbon chain alcohol.
Uniqueness
Acetic acid;tridecan-6-ol is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for various applications where longer or shorter chain esters may not be as effective.
特性
CAS番号 |
60826-27-9 |
|---|---|
分子式 |
C15H32O3 |
分子量 |
260.41 g/mol |
IUPAC名 |
acetic acid;tridecan-6-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-5-7-8-10-12-13(14)11-9-6-4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
InChIキー |
KWBMQERCESJOKY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CCCCC)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)



![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)

![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)
![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)
